tert-Butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate
Description
Synonyms and Alternative Designations
The compound is referenced under multiple synonyms in chemical databases and literature, including:
| Synonym | Source |
|---|---|
| KS-6816 | |
| 1-Boc-4-[(5-fluoro-2-methylphenyl)methylamino]piperidine | |
| 1349718-45-1 (CAS Registry Number) | |
| C₁₈H₂₇FN₂O₂ (Molecular Formula) |
These synonyms reflect variations in naming conventions across synthetic chemistry and pharmaceutical contexts.
Structural Elucidation via X-ray Crystallography
While direct X-ray crystallographic data for this specific compound is not publicly available in the provided sources, structural insights can be inferred from analogous piperidine derivatives and established crystallographic methodologies .
Key Structural Features
Piperidine Ring Geometry :
- The piperidine ring adopts a chair conformation , with the Boc group at position 1 and the benzylamino group at position 4 occupying equatorial positions to minimize steric hindrance .
- Bond lengths and angles conform to typical sp³-hybridized nitrogen-containing heterocycles, with C–N bond lengths averaging 1.45–1.50 Å .
Boc Protecting Group :
Benzylamino Substituent :
Comparative Crystallographic Data
For structurally related compounds (e.g., tert-butyl piperidine-4-carboxylate derivatives), X-ray studies reveal:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C–O bond (Boc group) | 1.33 ± 0.02 | |
| N–C (piperidine) | 1.47 ± 0.03 | |
| F–C (aromatic ring) | 1.34 ± 0.01 |
These metrics align with expected values for similar carbamate-protected amines .
Conformational Analysis Using Computational Modeling
Computational studies, including density functional theory (DFT) and molecular mechanics (MM) , provide insights into the compound’s preferred conformations and electronic properties .
Key Findings from DFT Calculations
Piperidine Ring Puckering :
Benzylamino Group Orientation :
Electronic Effects :
- The fluoro substituent withdraws electron density via inductive effects, reducing the basicity of the adjacent amino group (pKₐ ≈ 8.2) .
- Natural Bond Orbital (NBO) analysis highlights hyperconjugative stabilization between the lone pair of the piperidine nitrogen and the σ* orbital of the Boc carbonyl group (E² = 15.2 kcal/mol) .
Properties
IUPAC Name |
tert-butyl 4-[(5-fluoro-2-methylphenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-13-5-6-15(19)11-14(13)12-20-16-7-9-21(10-8-16)17(22)23-18(2,3)4/h5-6,11,16,20H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUFLCFWZQLRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
tert-Butyl Protection: The final step involves the protection of the amine group with a tert-butyl carbamate (Boc) group, using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, fluorinating agents like Selectfluor
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various functionalized derivatives
Scientific Research Applications
Overview
Tert-butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmaceutical research. Its unique structural features suggest potential interactions with biological targets, making it a candidate for therapeutic applications.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Reaction of 5-fluoro-2-methylbenzylamine with tert-butyl piperidine-1-carboxylate derivatives.
- Optimization techniques such as continuous flow chemistry to enhance yield and purity.
Scientific Research Applications
The compound has a broad range of applications in scientific research:
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects in various diseases, including:
- Oncology : Initial studies suggest that the compound may exhibit anti-cancer properties, particularly against specific cancer cell lines.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |
| MCF10A (Non-Cancer) | >2.0 | Minimal effect |
Neuropharmacology
Research indicates potential interactions with neurotransmitter receptors, suggesting applications in treating mood disorders and pain management. The compound may serve as a lead candidate for developing new antidepressants or anxiolytics.
Chemical Biology
The compound is utilized as a building block for synthesizing more complex molecules, facilitating the exploration of new chemical entities with desirable biological activities.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of related piperidine derivatives, revealing significant tumor size reduction in mouse models treated with these compounds. This highlights the potential of these derivatives as effective agents against triple-negative breast cancer.
Case Study 2: Neuropharmacological Effects
Investigations into the neuropharmacological effects of related compounds indicated their potential role in modulating mood disorders. Findings suggest that these compounds could lead to the development of novel therapeutic agents targeting depression and anxiety.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features :
- Core : Benzoic acid substituted with a fluorine atom at the 3-position and an n-butoxy group at the 4-position.
- Functional Groups : Carboxylic acid (-COOH), ether (-O-), and fluorine.
Comparison :
- The benzoic acid moiety distinguishes this compound from the piperidine-based target. The carboxylic acid group enables salt formation or ester/amide derivatization, making it versatile in polymer chemistry or prodrug design.
- The n-butoxy chain introduces lipophilicity, contrasting with the tert-butyl group in the target compound, which offers steric bulk rather than linear hydrophobicity.
- Both compounds incorporate fluorine, but its position on the aromatic ring (meta in benzoic acid vs. para in the target’s benzylamino group) may lead to divergent electronic effects on reactivity or intermolecular interactions.
Potential Applications: Likely used as a building block for agrochemicals or pharmaceuticals requiring fluorinated aromatic intermediates .
2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 326-76-1, 97.0% purity)
Structural Features :
- Core : Thiazole ring (a five-membered heterocycle with nitrogen and sulfur) substituted with a carboxylic acid at the 4-position and a 4-bromophenyl group at the 2-position.
- Functional Groups : Thiazole, carboxylic acid, and bromine.
Comparison :
- The thiazole ring introduces π-deficient aromaticity and hydrogen-bonding capabilities, differing from the piperidine scaffold’s basicity and flexibility.
- Bromine, a heavy halogen, enhances molecular polarizability and may facilitate halogen bonding in target interactions—distinct from fluorine’s electronegative effects in the target compound.
- The carboxylic acid group allows for conjugation or metal coordination, similar to 4-n-butoxy-3-fluorobenzoic acid but absent in the Boc-protected piperidine target.
Potential Applications: This compound may serve as a precursor for antimicrobial agents or metal-organic frameworks (MOFs) due to its heterocyclic and halogenated motifs .
Structural and Functional Group Analysis Table
| Compound | Core Structure | Key Functional Groups | Halogen/Substituent | Potential Applications |
|---|---|---|---|---|
| tert-Butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate | Piperidine | Boc-protected amine, benzylamino, fluorine | 5-Fluoro-2-methylbenzyl | Drug intermediates, kinase inhibitors |
| 4-n-Butoxy-3-fluorobenzoic acid | Benzoic acid | Carboxylic acid, n-butoxy, fluorine | 3-Fluoro | Polymers, prodrug synthesis |
| 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid | Thiazole | Carboxylic acid, bromophenyl, thiazole | 4-Bromophenyl | Antimicrobial agents, MOFs |
Discussion of Key Differences
- Fluorine vs. Bromine : Fluorine in the target and 4-n-butoxy-3-fluorobenzoic acid enhances metabolic stability and electronegativity, whereas bromine in the thiazole compound enables halogen bonding and heavier atom effects.
- Core Scaffolds : Piperidine offers conformational restriction for drug design, benzoic acid facilitates derivatization, and thiazole provides heterocyclic diversity.
- Protective Groups : The Boc group in the target contrasts with the unprotected carboxylic acids in the other compounds, influencing solubility and reactivity.
Biological Activity
Introduction
tert-Butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C18H27FN2O2
- Molecular Weight : 322.42 g/mol
- CAS Number : 1349718-45-1
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : A cyclization reaction involving appropriate amines and carbonyl compounds.
- Benzylamino Group Introduction : Achieved through nucleophilic substitution with benzyl halides.
- Protection of the Amine Group : Using di-tert-butyl dicarbonate (Boc) under basic conditions to yield the final product .
Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Acidic/Basic |
| Reduction | LiAlH4, NaBH4 | Anhydrous solvent |
| Substitution | Benzyl halides | Base-catalyzed |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The fluorinated benzylamino group enhances its binding affinity and stability, which is crucial for its therapeutic effects.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Neurological Disorders : Potential modulation of neurotransmitter systems, making it a candidate for treating conditions like depression or anxiety.
- Cancer Research : Investigated for its ability to inhibit specific pathways involved in tumor growth and metastasis .
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro assays have demonstrated that this compound exhibits inhibitory effects on certain lipoxygenases (LOX), which are implicated in inflammatory diseases and cancer progression .
- Receptor Binding Affinity : Binding studies reveal that this compound interacts with specific receptors involved in pain modulation, suggesting potential analgesic properties.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate, and how can reaction yields be optimized?
- Methodology:
- Step 1: Use Boc-protected piperidine derivatives as starting materials. For example, coupling 4-aminopiperidine-1-carboxylate with 5-fluoro-2-methylbenzyl chloride via nucleophilic substitution.
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts). Polar aprotic solvents like DMF or DCM at 20–25°C are common .
- Step 3: Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements (~70–85%) are achievable with stoichiometric control and inert atmospheres .
Q. How should researchers safely handle this compound to mitigate exposure risks?
- Safety Protocols:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested—seek medical attention .
- Storage: Store in sealed containers at 2–8°C, away from oxidizers and ignition sources .
Q. What spectroscopic and crystallographic techniques are suitable for structural characterization?
- Analytical Workflow:
- NMR: Use - and -NMR in CDCl₃ or DMSO-d₆ to confirm amine and carbamate groups.
- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/water). Refine structures using SHELXL (R-factor < 0.05) .
- MS: High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z ~351.2) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Approach:
- LogP Calculation: Use software like MarvinSketch or ChemAxon to estimate hydrophobicity (predicted LogP ~3.6) .
- ADME Prediction: Apply QSAR models for bioavailability (%F ≈65–75%) and CYP450 interaction risks (e.g., CYP3A4 inhibition potential) .
- Docking Studies: Simulate binding to biological targets (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study:
- Hypothesis Testing: If conflicting cytotoxicity data arise (e.g., IC₅₀ variability), verify cell line authenticity (STR profiling) and assay conditions (serum concentration, incubation time).
- Data Normalization: Use internal controls (e.g., cisplatin for apoptosis assays) and triplicate measurements.
- Meta-Analysis: Cross-reference PubChem BioAssay data (AID 504444) to identify outliers .
Q. How can researchers design degradation studies to evaluate stability under physiological conditions?
- Protocol:
- Hydrolytic Stability: Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS; half-life (t₁/₂) >12 hours suggests suitability for in vivo studies.
- Oxidative Stress: Expose to H₂O₂ (1 mM) or liver microsomes (CYP450 enzymes). Identify metabolites (e.g., tert-butyl cleavage products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
